5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione
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Overview
Description
5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxy-phenylethyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine precursor with a hydroxy-phenylethyl derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The phenylethyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-phenylethyl group plays a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Shares structural similarities but differs in its biological activity and applications.
N-acyl amines: Contains similar functional groups but exhibits different chemical properties and uses.
Uniqueness
5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
41300-22-5 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c15-10(6-8-4-2-1-3-5-8)9-7-13-12(17)14-11(9)16/h1-5,7,10,15H,6H2,(H2,13,14,16,17) |
InChI Key |
HTFQHQRLDWBZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CNC(=O)NC2=O)O |
Origin of Product |
United States |
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